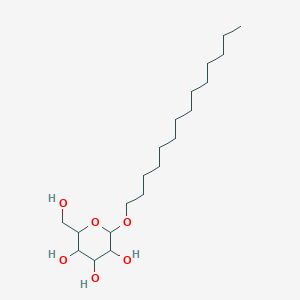
Tetradecyl hexopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradecyl D-glucoside is a non-ionic surfactant derived from glucose and tetradecanol. It is known for its excellent surface-active properties, making it a valuable ingredient in various industrial and consumer products. This compound is particularly favored for its biodegradability and mildness, making it suitable for use in personal care products, household cleaners, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetradecyl D-glucoside can be synthesized through two primary methods: direct glycosylation and transglycosylation.
Direct Glycosylation: This method involves the reaction of tetradecanol with glucose in the presence of an acid catalyst.
Transglycosylation: This method involves the initial formation of a low-carbon alcohol glycoside, which then reacts with tetradecanol.
Industrial Production Methods: Industrial production of tetradecyl D-glucoside often employs enzymatic synthesis due to its regio- and stereo-selectivity under mild conditions. This method also offers higher yields and fewer by-products compared to chemical synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: Tetradecyl D-glucoside undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of carboxylic acids.
Reduction: Reduction reactions typically involve the conversion of the glucoside to its corresponding alcohol.
Substitution: This reaction involves the replacement of the glucoside moiety with other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted glucosides depending on the nucleophile used
Applications De Recherche Scientifique
Tetradecyl D-glucoside has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizer in emulsions.
Biology: Employed in cell lysis buffers and as a detergent in protein purification protocols.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility and ability to form micelles.
Industry: Utilized in the formulation of personal care products, household cleaners, and industrial cleaners due to its excellent surface-active properties and biodegradability
Mécanisme D'action
Tetradecyl D-glucoside exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for better interaction between hydrophobic and hydrophilic substances. This property is crucial in applications such as emulsification, foaming, and wetting. The molecular targets include lipid bilayers in cell membranes, where it can disrupt the membrane structure, leading to cell lysis .
Comparaison Avec Des Composés Similaires
Dodecyl glucoside: Similar in structure but with a shorter alkyl chain, leading to slightly different surfactant properties.
Octyl glucoside: Has an even shorter alkyl chain, making it less hydrophobic and more soluble in water.
Uniqueness: Tetradecyl D-glucoside’s longer alkyl chain provides it with superior emulsifying and foaming properties compared to its shorter-chain counterparts. This makes it particularly effective in applications requiring strong surfactant action .
Propriétés
IUPAC Name |
2-(hydroxymethyl)-6-tetradecoxyoxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-25-20-19(24)18(23)17(22)16(15-21)26-20/h16-24H,2-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUDEUCNYHCHPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80866429 |
Source


|
| Record name | Tetradecyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80866429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
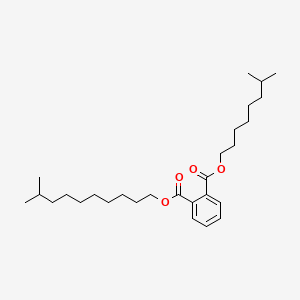
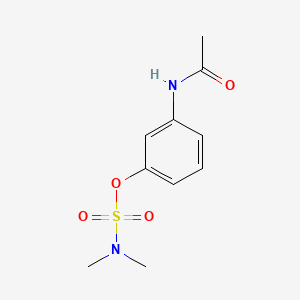


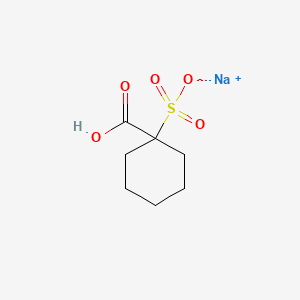


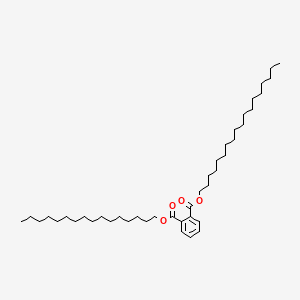

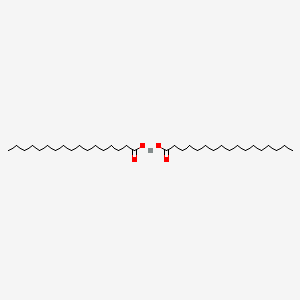


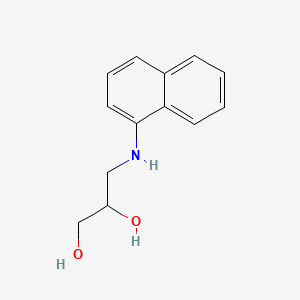
![2,2'-[(3-Bromophenyl)imino]bisethanol](/img/structure/B12661856.png)
